molecular formula C6H5N5O2 B1240051 Reumycin CAS No. 5016-18-2

Reumycin

Número de catálogo: B1240051
Número CAS: 5016-18-2
Peso molecular: 179.14 g/mol
Clave InChI: ZLLAXLPOOMLVRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Biosynthetic Applications

Reumycin is recognized as a precursor in the biosynthesis of toxoflavin, an important antibiotic. Research indicates that this compound undergoes methylation processes facilitated by specific enzymes, such as ToxA, which is a SAM-dependent methyltransferase. This enzymatic activity is crucial for the conversion of this compound into toxoflavin, highlighting its significance in antibiotic production .

Key Findings:

  • This compound serves as a substrate for the synthesis of toxoflavin through methylation.
  • The enzymatic pathway involving this compound contributes to the virulence of Burkholderia glumae in rice plants, where mutants lacking toxoflavin production exhibit reduced pathogenicity .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, including those resistant to conventional antibiotics . This property positions this compound as a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

PathogenSensitivity to this compoundMechanism of Action
Escherichia coliSensitiveInhibition of cell wall synthesis
Pseudomonas aeruginosaSensitiveDisruption of metabolic pathways
Carbapenem-resistant strainsSensitiveTargeting resistance mechanisms

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts, particularly in agriculture and medicine. Its ability to modulate microbial communities and inhibit pathogenic bacteria makes it a candidate for use in agricultural biocontrol agents. Additionally, its role in antibiotic biosynthesis could pave the way for developing novel treatments for bacterial infections.

Case Studies:

  • In agricultural settings, this compound has been tested as a biocontrol agent against plant pathogens, showing promise in reducing crop diseases caused by Burkholderia species .
  • In medical research, this compound's structural similarity to other antibiotics suggests potential modifications could enhance its efficacy against resistant bacterial strains .

Research and Development Insights

Ongoing research is focused on optimizing the extraction and synthesis processes for this compound to maximize its yield and efficacy. Advances in genetic engineering techniques are being utilized to enhance the production of this compound in microbial hosts, which could lead to more sustainable methods of obtaining this valuable compound .

Future Directions:

  • Investigating the full spectrum of biological activities associated with this compound.
  • Exploring synergistic effects when combined with other antibiotics.
  • Conducting clinical trials to evaluate safety and efficacy in human applications.

Actividad Biológica

Reumycin, a 7-azapteridine antibiotic, is primarily known for its antitumor properties and is derived from the actinobacterium Actinomyces rectus bruneus. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Biosynthesis

This compound is structurally related to other antibiotics such as fervenulin and toxoflavin, which also belong to the class of 7-azapteridine compounds. The biosynthesis of this compound involves specific N-methyltransferases that catalyze the methylation processes necessary for its formation. Research has identified gene clusters in Streptomyces hiroshimensis responsible for the biosynthesis of these antibiotics, indicating a complex interplay of enzymatic reactions that lead to their production .

Antitumor Activity

This compound has been extensively studied for its antitumor properties, particularly against brain tumors. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies on Antitumor Efficacy

  • Study on Brain Tumors : A study reported that this compound effectively inhibited tumor growth in animal models of brain cancer, showcasing a marked reduction in tumor size compared to control groups.
  • Cell Line Studies : In vitro assays indicated that this compound treatment led to a decrease in cell viability in MCF-7 cells by approximately 70% at concentrations above 10 µM.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Comparative Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Antiviral Activity

Emerging research indicates that this compound possesses antiviral properties, particularly against influenza A and B viruses. It has shown potential in inhibiting viral replication by interfering with viral entry into host cells and disrupting viral assembly.

Mechanistic Insights

Molecular docking studies suggest that this compound can bind to key viral proteins, thereby inhibiting their function. This interaction may prevent the virus from effectively hijacking cellular machinery for replication .

Cytotoxicity and Safety Profile

While this compound demonstrates significant biological activity, its cytotoxic effects on normal cells must be carefully evaluated. Studies have indicated that at therapeutic doses, the compound exhibits selective toxicity towards cancer cells while sparing normal cells to some extent. However, further research is necessary to fully understand its safety profile and potential side effects .

Propiedades

IUPAC Name

6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c1-11-5(12)3-4(9-6(11)13)10-8-2-7-3/h2H,1H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLAXLPOOMLVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198223
Record name Reumycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5016-18-2
Record name 6-Methylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5016-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reumycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005016182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reumycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Reumycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REUMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94S395MFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reumycin
Reactant of Route 2
Reumycin
Reactant of Route 3
Reactant of Route 3
Reumycin
Reactant of Route 4
Reumycin
Reactant of Route 5
Reumycin
Reactant of Route 6
Reumycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.